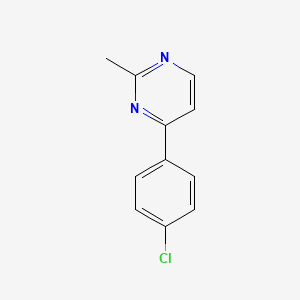

4-(4-Chlorophenyl)-2-methylpyrimidine

CAS No.:

Cat. No.: VC13565064

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2 |

|---|---|

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2-methylpyrimidine |

| Standard InChI | InChI=1S/C11H9ClN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |

| Standard InChI Key | WKKWHHMPJSUMMX-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecular structure of 4-(4-chlorophenyl)-2-methylpyrimidine integrates a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3—with substituents that modulate its electronic and steric properties. The 4-chlorophenyl group introduces electron-withdrawing effects via the chlorine atom, while the methyl group at position 2 contributes electron-donating characteristics. This interplay influences the compound’s reactivity, solubility, and stability .

Key Physical Properties:

-

Molecular Weight: 184.24 g/mol

-

Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform; sparingly soluble in water.

-

Storage: Recommended storage at 2–8°C in a sealed container to prevent moisture absorption and degradation .

Spectroscopic Data

Experimental characterization of related pyrimidinium derivatives, such as 4-(4-chlorophenyl)pyrimidinium ylides, provides insights into the spectral signatures of this compound class. For example:

-

IR Spectroscopy: A strong absorption band near 1595 cm corresponds to the carbonyl group in analogous structures, with shifts indicative of charge delocalization .

-

NMR Spectroscopy: NMR spectra of similar compounds reveal deshielded protons adjacent to nitrogen atoms, such as a singlet at 10.75 ppm for H-2 in pyrimidinium ylides .

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(4-chlorophenyl)-2-methylpyrimidine typically involves condensation reactions. A method adapted from the preparation of 4-(4-chlorophenyl)pyrimidine derivatives involves the following steps :

-

Formation of the Pyrimidine Core:

-

Condensation of 4-chloroacetophenone with a methyl-substituted precursor (e.g., tris-(N-formylamino)methane) under acidic conditions.

-

Dehydration and cyclization at elevated temperatures (150–160°C) to form the pyrimidine ring.

-

-

Introduction of the Methyl Group:

-

Alkylation or methylation at position 2 using methylating agents such as methyl iodide or dimethyl sulfate.

-

Example Reaction Scheme:

Stock Solution Preparation

Practical guidelines for handling 4-(4-chlorophenyl)-2-methylpyrimidine emphasize careful preparation of stock solutions to ensure stability :

| Parameter | Value |

|---|---|

| Solvent | DMSO or chloroform |

| Storage Temperature | -80°C (6 months) / -20°C (1 month) |

| Recommended Concentration | 10 mM |

Critical Consideration: Repeated freezing-thawing cycles degrade the compound; aliquot storage is advised .

Stability and Reactivity

Electronic Effects on Stability

The stability of pyrimidine derivatives is highly dependent on substituent electronic effects. Theoretical studies using the PM3 method on related 4-(4-chlorophenyl)pyrimidinium ylides demonstrate that electron-withdrawing groups (e.g., nitro) enhance stability by delocalizing negative charge, whereas electron-donating groups (e.g., methyl) reduce stability, predisposing the compound to dimerization or decomposition . For 4-(4-chlorophenyl)-2-methylpyrimidine:

-

The methyl group’s electron-donating nature may accelerate dimerization via [3+3] cycloaddition.

-

Quantum chemical calculations predict a heat of formation () of approximately 63.174 kcal/mol for analogous structures, reflecting moderate stability .

Reactivity in Dipolar Cycloadditions

Pyrimidinium ylides derived from similar frameworks exhibit 1,3-dipolar reactivity, enabling [3+2] cycloadditions with electron-deficient dipolarophiles. For 4-(4-chlorophenyl)-2-methylpyrimidine:

-

Position 6 of the pyrimidine ring is more nucleophilic (atomic charge: -0.5336) than position 2 (-0.4678), favoring reactions at the former site .

-

Potential applications include synthesizing azabicyclic compounds for pharmaceutical intermediates.

Applications and Research Frontiers

Materials Science

The compound’s aromaticity and substituent profile make it a candidate for:

-

Luminescent Materials: Pyrimidine derivatives emit light under UV excitation.

-

Coordination Complexes: Nitrogen atoms facilitate metal binding for catalytic applications.

Data Tables

Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-2-Methylpyrimidine

| Property | Value | Source |

|---|---|---|

| CAS Number | 19927-61-8 | |

| Molecular Formula | ||

| Molecular Weight | 184.24 g/mol | |

| Solubility in DMSO | 10 mM (stable) | |

| Storage Temperature | 2–8°C (sealed) |

Table 2: Synthetic Yields of Pyrimidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume